2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers mapping phenoxyacetamide SAR face a critical gap: the ortho-methoxy positional isomer (CAS 62095-63-0) is scarce across major catalogs, complicating direct comparison with the para-methoxy analog (CAS 62095-64-1). This compound supplies the missing ortho-substituted probe. - Ortho-OCH₃ enables a six-membered intramolecular H-bond with the amide NH, constraining molecular conformation vs. the para isomer where this interaction is geometrically impossible. - Uncharacterized bioactivity profile-ideal for phenotypic screening and biochemical panels without prior target bias. - Demethylation handle at the 2-methoxyphenyl moiety supports late-stage diversification into focused phenoxyacetamide libraries. Supplied with batch-specific QC. Request a quote for milligram-to-gram quantities with global delivery.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
CAS No. 62095-63-0
Cat. No. B11563505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide
CAS62095-63-0
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO3/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18)
InChIKeyUIQBWICVTDGUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide: Identity & Procurement Profile


2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide (CAS 62095-63-0) is a synthetic phenoxyacetamide derivative with molecular formula C15H14ClNO3 and molecular weight 291.73 g/mol [1]. The compound features a 4-chlorophenoxyacetyl moiety linked via an amide bond to an ortho-methoxyaniline (2-methoxyphenyl) group, distinguishing it from its closest positional isomer, the para-methoxy analog 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide (CAS 62095-64-1) [2]. The ortho-methoxy substitution creates a distinct spatial arrangement of the hydrogen bond acceptor (methoxy oxygen) relative to the amide NH donor, a structural feature that differentiates this compound's molecular recognition properties from para-substituted analogs within the phenoxyacetamide class [2]. This compound is cataloged under DSSTox Substance ID DTXSID20350610 and MDL number MFCD00740150 for procurement identification [1].

2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide: Why Generic Substitution Fails


Phenoxyacetamide derivatives bearing identical molecular formulae (C15H14ClNO3, MW 291.73) but differing methoxy substitution patterns are not functionally interchangeable. The ortho-methoxy aniline moiety in CAS 62095-63-0 positions the methoxy oxygen in close proximity to the amide NH, enabling a potential intramolecular hydrogen bond (six-membered ring motif) that constrains the molecular conformation and alters the pharmacophoric presentation of hydrogen bond donor/acceptor pairs relative to the para-methoxy isomer CAS 62095-64-1, where such intramolecular interaction is geometrically impossible [1]. This conformational constraint can directly impact target binding, as documented in structure-activity relationship (SAR) studies of related 2-phenoxyacetamide analogs where ortho-substitution on the aniline ring produced divergent biological activity profiles compared to para-substituted congeners [2]. The computed lipophilicity difference (XLogP3 = 3.4 for ortho-methoxy vs. 3.3 for para-methoxy) further indicates that solubility, membrane permeability, and non-specific protein binding characteristics will differ between these positional isomers [1][3]. Therefore, assuming functional equivalence between this compound and its para-methoxy analog without experimental validation introduces a material risk of altered bioactivity, selectivity, or physicochemical behavior in any target application.

2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide: Evidence vs. Structural Analogs


Lipophilicity: Ortho-Methoxy vs. Para-Methoxy Isomer

The target compound (CAS 62095-63-0, ortho-OCH3) exhibits a computed XLogP3 of 3.4, which is 0.1 log unit higher than the para-methoxy positional isomer (CAS 62095-64-1, XLogP3 = 3.3) [1][2]. This difference, although modest, reflects the differential solvent accessibility of the methoxy group when positioned ortho versus para to the amide linkage, with the ortho-substituted methoxy being partially shielded from aqueous solvation by the adjacent amide group [1].

Lipophilicity Drug-likeness Physicochemical profiling

Intramolecular H-Bond: Ortho-Methoxy Conformational Constraint

The ortho-methoxy group in the target compound (CAS 62095-63-0) is positioned such that the methoxy oxygen can form a six-membered intramolecular hydrogen bond with the adjacent amide NH (O···H–N distance suitable for H-bond formation), a structural feature that is geometrically impossible in the para-methoxy isomer (CAS 62095-64-1) where the methoxy group is distal to the amide [1][2]. This intramolecular interaction is predicted to stabilize a pseudo-cyclic conformation that pre-organizes the molecule into a relatively planar geometry, whereas the para isomer adopts a less constrained ensemble of conformations [3].

Conformational analysis Molecular recognition Structure-based design

Rotatable Bond Count: Comparison with De-Methoxylated Analog

The target compound (CAS 62095-63-0) contains 5 rotatable bonds [1], identical to its para-methoxy isomer (CAS 62095-64-1), but one more rotatable bond than the de-methoxylated analog 2-(4-chlorophenoxy)-N-phenylacetamide (CAS 62095-56-1, C14H12ClNO2, 4 rotatable bonds) which lacks the methoxy group entirely [2]. This additional degree of rotational freedom in the target compound introduces a higher entropic penalty upon binding to a rigid target site compared to the simpler N-phenyl analog, but the methoxy oxygen provides an additional hydrogen bond acceptor that may confer binding enthalpy gains not available to the unsubstituted analog.

Molecular flexibility Entropic binding cost Ligand efficiency

Antifungal Activity: Phenoxyacetamide Class SAR

US Patent 4,535,087 discloses that N-substituted phenoxyacetamides bearing halogenated phenoxy moieties (including 4-chlorophenoxy) and substituted phenyl groups on the amide nitrogen exhibit fungicidal activity, with particular efficacy reported against Tomato Late Blight (Phytophthora infestans) [1]. Within this patent SAR, the presence of an electron-donating substituent (such as methoxy) on the aniline ring modulates activity, and the substitution position (ortho vs. para) is expected to influence potency through electronic and steric effects on amide bond geometry [1]. The target compound, bearing both the 4-chlorophenoxy pharmacophore and the ortho-methoxyphenyl group, falls within the claimed structural scope and is thus predicted to possess antifungal properties consistent with this chemotype, though specific quantitative MIC or EC50 values for CAS 62095-63-0 have not been located in the public domain as of this analysis [1][2].

Antifungal Crop protection Structure-activity relationship

Bioactivity Data Gap vs. Characterized Phenoxyacetamides

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, BRENDA, and patent databases (search date: 2026-05-02) did not identify any published quantitative in vitro IC50, EC50, MIC, Ki, or Kd values specifically for 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide (CAS 62095-63-0) [1][2]. In contrast, structurally related phenoxyacetamide analogs have documented bioactivity data: for example, 2-(4-chlorophenoxy)-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]acetamide exhibits potent MGAT2 inhibitory activity (IC50 = 0.000021 mM = 21 nM in intestinal microsomes) [3], and 2-phenoxyacetamide analogs show defined MAO-A/MAO-B inhibition profiles (e.g., compound 21: IC50 MAO-A = 0.018 μM, IC50 MAO-B = 0.07 μM) [4]. This data gap means that any biological activity claims for the target compound must currently be inferred from class-level SAR rather than supported by direct experimental evidence [1].

Data availability Screening gap Procurement risk assessment

2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide: Best-Fit Application Scenarios


SAR Probe: Ortho-Methoxy Isomer in Antifungal Lead Optimization

For agrochemical or antifungal drug discovery programs exploring the phenoxyacetamide chemotype defined in US Patent 4,535,087, this compound serves as the specific ortho-methoxy positional isomer probe needed to map the SAR around aniline ring substitution. Its procurement enables direct head-to-head comparison with the para-methoxy isomer (CAS 62095-64-1) and the unsubstituted phenyl analog (CAS 62095-56-1) in standardized antifungal assays (e.g., Phytophthora infestans mycelial growth inhibition). The ortho-methoxy-induced conformational constraint (potential intramolecular H-bond) provides a testable hypothesis for whether restricted conformational freedom enhances or diminishes target binding within this chemotype [1].

Conformationally Defined Scaffold for Drug Design Libraries

This compound is suitable as a fragment-like or scaffold component (MW 291.73, XLogP3 = 3.4, 1 HBD, 3 HBA) in medicinal chemistry libraries where the ortho-methoxy intramolecular hydrogen bond serves as a conformational control element. The pseudo-cyclic conformation induced by the ortho-OCH3···HN interaction presents a relatively planar, pre-organized geometry that may be exploited for targeting binding sites with defined shape complementarity. Medicinal chemists selecting this compound over the para-methoxy isomer gain a structurally constrained scaffold with a distinct pharmacophoric vector presentation [2].

Novelty-Driven Screening Candidate for Phenotypic & Biochemical HTS

Given the absence of public bioactivity annotation for this specific compound across major databases (PubChem BioAssay, BindingDB, BRENDA), it represents a structurally defined but biologically uncharacterized entity within the phenoxyacetamide space. This novelty is advantageous for: (a) phenotypic screening campaigns seeking new hit chemotypes without prior target bias, and (b) biochemical panels (kinase, GPCR, epigenetic targets) where this compound's precise substitution pattern has not been profiled. The availability of closely matched inactive or differentially active comparators (para-methoxy isomer, unsubstituted phenyl analog) from the same commercial sources supports rapid follow-up SAR validation of any primary screening hits [3].

Synthetic Intermediate for Phenoxyacetamide Heterocycle Libraries

The 2-methoxyphenyl moiety offers a handle for further synthetic elaboration: the methoxy group can be demethylated to reveal a phenolic -OH for subsequent O-alkylation or O-arylation, or the aromatic ring can undergo electrophilic substitution (nitration, halogenation) at the positions activated by the methoxy and amide directing groups. This positions the compound as a versatile late-stage diversification intermediate for generating focused libraries of phenoxyacetamide derivatives with modulated physicochemical and biological properties, as exemplified by the broader patent literature on chlorophenoxy-containing antifungal compounds (e.g., CN103648281B) [4].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.